
5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound features a nitrophenyl group at the 2-position and methoxy groups at the 5 and 6 positions of the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole typically involves the condensation of 5,6-dimethoxy-1-indanone with a suitable nitrophenyl derivative. One common method includes the following steps:
Condensation Reaction: 5,6-dimethoxy-1-indanone is condensed with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate olefinic compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: The compound can be incorporated into materials to enhance their properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The indole ring can interact with aromatic residues in proteins, facilitating binding and activity.
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxy-2-phenyl-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
5,6-Dimethoxy-2-(4-aminophenyl)-1H-indole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
5,6-Dimethoxy-2-(4-chlorophenyl)-1H-indole:
Uniqueness: The presence of both methoxy and nitrophenyl groups in 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole makes it unique in terms of its chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and binding properties.
Eigenschaften
CAS-Nummer |
54583-55-0 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-(4-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2O4/c1-21-15-8-11-7-13(17-14(11)9-16(15)22-2)10-3-5-12(6-4-10)18(19)20/h3-9,17H,1-2H3 |
InChI-Schlüssel |
HJKDMIVNNMPDQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


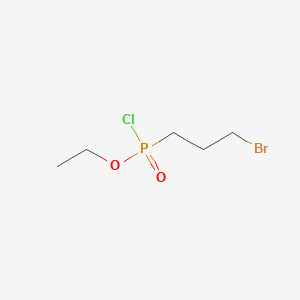
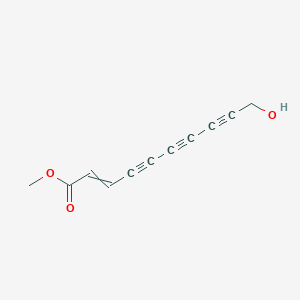
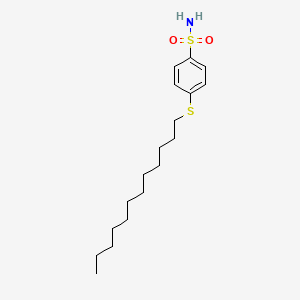
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
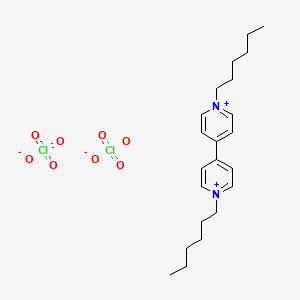
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
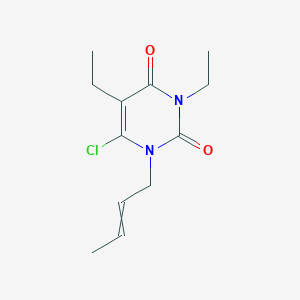
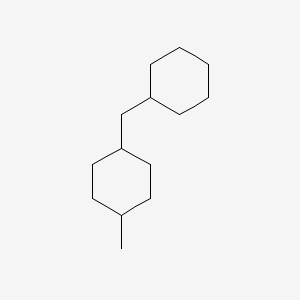
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

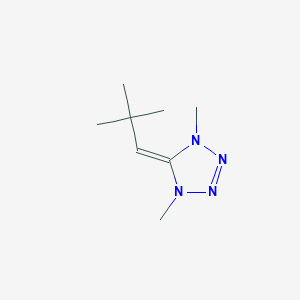

![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

